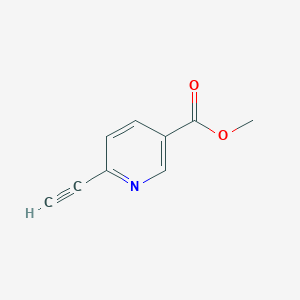![molecular formula C9H11N3 B1603873 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine CAS No. 1778-74-1](/img/structure/B1603873.png)
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine
Übersicht
Beschreibung
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine, also known as 2-Pyrrolidin-3-yl-ethanamine, is an organic compound belonging to the class of pyrrolidine derivatives. It is a colorless, odorless, crystalline solid with a molecular formula of C7H13N. 2-Pyrrolidin-3-yl-ethanamine is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been used in the design and synthesis of derivatives that act as colchicine-binding site inhibitors with potent anticancer activities . These derivatives have shown moderate to excellent antitumor activities against various cancer cell lines, including HeLa, SGC-7901, and MCF-7 .
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
The compound has been used in the structure-based design of orally bioavailable inhibitors of MPS1 . MPS1 is a crucial component of the spindle assembly checkpoint signal and is aberrantly overexpressed in many human cancers .
FMS Kinase Inhibition
Pyrrolo[3,2-c]pyridine derivatives, which include the compound , show inhibitory effects against FMS kinase . These derivatives are promising candidates for anticancer and antiarthritic drug development .
Antagonism of the 5-HT3 Receptor
Compounds of this class are antagonists of the 5-HT3 receptor with antiemetic activity . This makes them especially effective in chemotherapy .
Neuropeptide S Receptor Antagonism
These compounds are associated with biological processes such as appetite and food intake, movement, wakefulness, activation, and anxiety .
TNF Receptor Antagonism
Compounds of this class are widely employed for the treatment of rheumatoid arthritis .
Induction of Cell Cycle Arrest and Apoptosis
Certain derivatives of the compound have shown the ability to induce cell cycle arrest and apoptosis in HepG2 cells . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Eigenschaften
IUPAC Name |
2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-3-1-7-5-12-9-2-4-11-6-8(7)9/h2,4-6,12H,1,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWXKYGIDJLQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627398 | |
| Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1778-74-1 | |
| Record name | 2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1603790.png)
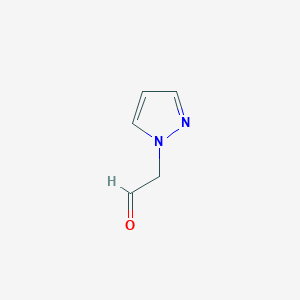
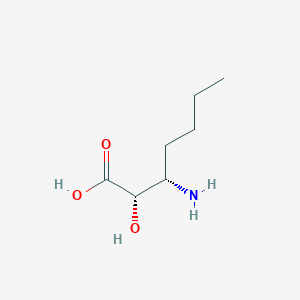
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)
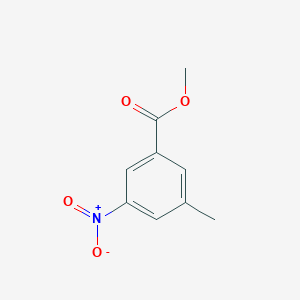
![5-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1603798.png)
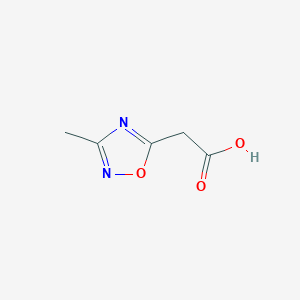
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)




